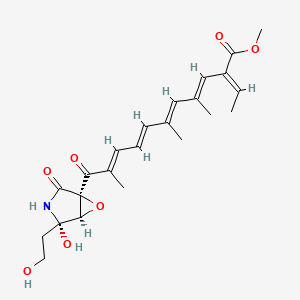
Tetrafluoro(selenoxo)molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluoro(selenoxo)molybdenum is a molybdenum coordination entity.
Wissenschaftliche Forschungsanwendungen
Photoluminescence and Synthesis of Molybdenum Selenide Nanomaterials
Molybdenum selenide nanomaterials, synthesized via hot filament chemical vapor deposition, demonstrate significant potential in optoelectronic device applications due to their unique photoluminescence properties. These materials emit green light and their structure varies from nanoflakes to nanoparticles with the increase of molybdenum trioxide content, indicating a broad spectrum of possible applications in optoelectronics (Wang et al., 2015).
Electrodeposition of Molybdenum–Selenium Oxides
Electrochemically deposited molybdenum–selenium oxides show promise in advanced material applications, especially due to their unique structural and compositional characteristics. These materials have potential uses in various electrochemical processes and devices (Hahn & Stevenson, 2010).
Magnetic and Optical Properties of Nickel Selenite- and Tellurite-Containing Mo4 Clusters
Nickel(II) molybdenum(VI) selenium(IV) and tellurium(IV) oxides exhibit considerable ferromagnetic interactions and have been studied for their optical properties. These compounds, with their unique 3D network structures, offer insights into the development of materials with specific magnetic and optical characteristics (Jiang et al., 2007).
Structural and Electrochemical Properties of Molybdenum Selenoether Complex
The molybdenum selenoether complex, studied for its structural, electrochemical, and oxygen atom transfer properties, provides a foundation for understanding the coordination of active site metals in various enzymes. This research is particularly relevant to the molybdenum cofactors of the DMSO reductase family (Ma et al., 2007).
Molybdenum Selenide Thin Films for Solar Cell Applications
The synthesis of molybdenum sulphoselenide thin films has been explored for potential use in solar cell applications. These films exhibit desirable properties like direct bandgap and n-type material characteristics, making them suitable for photoelectrochemical and solar cell technologies (Anand & Shariza, 2012).
Thermoelectric Applications of Molybdenum Chalcogenides
Molybdenum chalcogenides, particularly those based on cluster chemistry, have been identified as promising materials for high-temperature thermoelectric applications due to their extremely low thermal conductivities. Their electronic transport properties make them suitable candidates for such applications (Orabi et al., 2017).
Molybdenum Hydroxylases and Related Enzymes
Research on Mo(VI)-dioxo complexes with tetradentate ligands offers insights into the molybdenum (VI/V) centers of molybdenum hydroxylases and related enzymes. This study contributes to our understanding of the role of molybdenum in various biological processes (Hinshaw et al., 1989).
Electrocatalytic Hydrogen Evolution Reaction
Ultrathin MoS2(1–x)Se2x alloy nanoflakes have been developed for their use in electrocatalytic hydrogen evolution reactions. These nanoflakes show promising activity and durability, making them suitable for energy conversion technologies (Gong et al., 2015).
Peroxidase-Like Activity for Biomedical Applications
Few-layered MoSe2 nanosheets have been demonstrated to possess intrinsic peroxidase-like activity, making them highly suitable for biological detection and diagnostic applications. Their ability to catalyze oxidation reactions opens up new avenues in the biomedical field (Wu et al., 2018).
Evolution of Molybdenum Utilization
Studies on the evolution of molybdenum utilization across different life forms provide insights into the biological roles of molybdenum. This research helps in understanding the distribution and function of molybdenum in various organisms, contributing to our knowledge of trace elements in biology (Zhang & Gladyshev, 2008).
Electrochemical and Mechanical Properties of Molybdenum Oxide
The integration of MoO3 nanoparticles in epoxy coatings has shown enhanced electrochemical and mechanical properties. This research suggests potential applications in corrosion protection and material engineering (Xavier, 2020).
Eigenschaften
Molekularformel |
F4MoSe |
|---|---|
Molekulargewicht |
250.9 g/mol |
IUPAC-Name |
tetrafluoro(selanylidene)molybdenum |
InChI |
InChI=1S/4FH.Mo.Se/h4*1H;;/q;;;;+4;/p-4 |
InChI-Schlüssel |
AKJWDGGXUZAMHK-UHFFFAOYSA-J |
SMILES |
F[Mo](=[Se])(F)(F)F |
Kanonische SMILES |
F[Mo](=[Se])(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


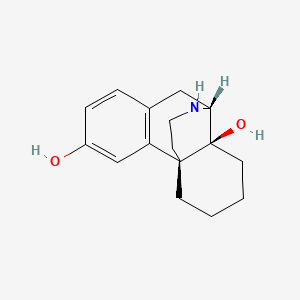
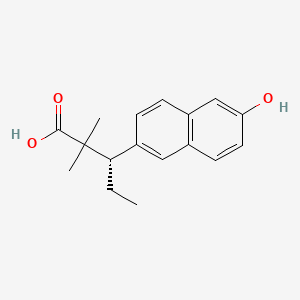
![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)
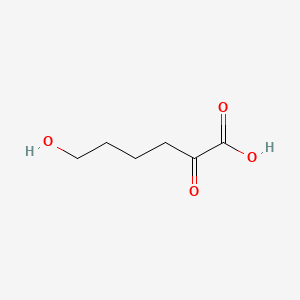


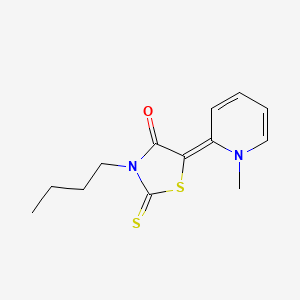

![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)
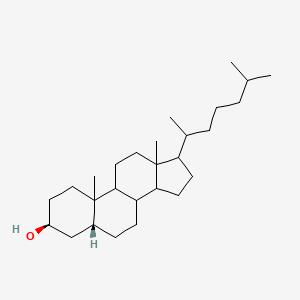
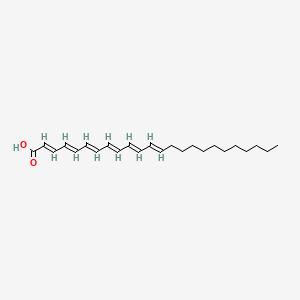
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1235013.png)
